4-cyano-N-(4-ethoxyphenyl)-2-fluorobenzamide
Overview
Description
4-cyano-N-(4-ethoxyphenyl)-2-fluorobenzamide is an organic compound with the molecular formula C16H14N2O2F It is a derivative of benzamide, characterized by the presence of a cyano group, an ethoxyphenyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-ethoxyphenyl)-2-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxyaniline, 2-fluorobenzoic acid, and a suitable cyanating agent.
Formation of Intermediate: The 4-ethoxyaniline is reacted with 2-fluorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an amide intermediate.
Cyanation: The intermediate is then treated with a cyanating agent such as copper(I) cyanide (CuCN) under appropriate conditions to introduce the cyano group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4-ethoxyphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 4-amino-N-(4-ethoxyphenyl)-2-fluorobenzamide.
Oxidation: Formation of 4-cyano-N-(4-carboxyphenyl)-2-fluorobenzamide.
Scientific Research Applications
4-cyano-N-(4-ethoxyphenyl)-2-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-ethoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The cyano group and fluorine atom may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(4-methoxyphenyl)-2-fluorobenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-cyano-N-(4-ethoxyphenyl)-3-fluorobenzamide: Similar structure but with the fluorine atom at a different position.
4-cyano-N-(4-ethoxyphenyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
4-cyano-N-(4-ethoxyphenyl)-2-fluorobenzamide is unique due to the specific combination of the cyano group, ethoxyphenyl group, and fluorine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-cyano-N-(4-ethoxyphenyl)-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-2-21-13-6-4-12(5-7-13)19-16(20)14-8-3-11(10-18)9-15(14)17/h3-9H,2H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRICRVVEGJJCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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